molecular formula C9H10S B104847 (E)-Phenyl-1-propenylsulfide CAS No. 15436-04-1

(E)-Phenyl-1-propenylsulfide

Cat. No. B104847
CAS RN: 15436-04-1
M. Wt: 150.24 g/mol
InChI Key: QAKDINZUNLASCF-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Phenyl-1-propenylsulfide, also known as propiolic acid or allyl sulfide, is a sulfur-containing organic compound that is commonly found in garlic and other allium vegetables. This compound has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and reduce inflammation.

Mechanism Of Action

The mechanism of action of (E)-Phenyl-1-propenylsulfide is not fully understood, but it is believed to involve the activation of various signaling pathways within cells. Specifically, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and survival.

Biochemical And Physiological Effects

In addition to its potential anti-cancer properties, (E)-Phenyl-1-propenylsulfide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-Phenyl-1-propenylsulfide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it can be unstable and may degrade over time, which can affect the reliability of experimental results.

Future Directions

There are several potential future directions for research on (E)-Phenyl-1-propenylsulfide. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research could focus on the development of new therapeutic applications for this compound, such as its use in the treatment of inflammatory diseases or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-Phenyl-1-propenylsulfide and its potential interactions with other signaling pathways within cells.

Synthesis Methods

(E)-Phenyl-1-propenylsulfide can be synthesized through a variety of methods, including the reaction of allyl chloride with sodium sulfide, the reaction of allyl alcohol with hydrogen sulfide, and the reaction of allyl bromide with sodium thiosulfate. The most commonly used method involves the reaction of allyl chloride with sodium sulfide in the presence of a catalyst.

Scientific Research Applications

(E)-Phenyl-1-propenylsulfide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cells, including breast, colon, and prostate cancer cells.

properties

CAS RN

15436-04-1

Product Name

(E)-Phenyl-1-propenylsulfide

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

[(E)-prop-1-enyl]sulfanylbenzene

InChI

InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2+

InChI Key

QAKDINZUNLASCF-KRXBUXKQSA-N

Isomeric SMILES

C/C=C/SC1=CC=CC=C1

SMILES

CC=CSC1=CC=CC=C1

Canonical SMILES

CC=CSC1=CC=CC=C1

Other CAS RN

22103-05-5

Origin of Product

United States

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